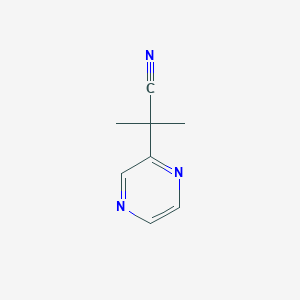

2-Methyl-2-(pyrazin-2-yl)propanenitrile

Descripción

2-Methyl-2-(pyrazin-2-yl)propanenitrile is a nitrile-containing organic compound featuring a pyrazine heterocycle. This compound is structurally distinct due to the methyl group at the α-position of the nitrile, which introduces steric hindrance and influences reactivity. It serves as a key intermediate in medicinal chemistry, exemplified by its use in synthesizing triazole derivatives (e.g., 3-[2-(4-acetylthiophen-2-yl)propan-2-yl]-4,5-dicyclopropyl-4H-1,2,4-triazole) for biological studies .

Structure

2D Structure

Propiedades

IUPAC Name |

2-methyl-2-pyrazin-2-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-8(2,6-9)7-5-10-3-4-11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRYYQVFAOPTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652760 | |

| Record name | 2-Methyl-2-(pyrazin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5106-58-1 | |

| Record name | 2-Methyl-2-(pyrazin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-Methyl-2-(pyrazin-2-yl)propanenitrile typically involves the nucleophilic substitution or coupling reactions between pyrazine derivatives and nitrile-containing substrates. Key synthetic routes employ:

- Base-mediated reactions using strong bases such as sodium hydride in aprotic solvents (e.g., dioxane) to activate nitrile substrates.

- Transition metal-catalyzed coupling reactions , especially palladium-catalyzed Stille couplings involving tributylstannyl pyrazine intermediates.

- Functional group transformations on pyrazine rings, including halogenation and subsequent substitution to introduce methyl and nitrile functionalities.

Sodium Hydride Mediated Reaction with Acetonitrile

One classical approach involves the preparation of a suspension of sodium hydride in dioxane, followed by the addition of acetonitrile. This generates a nucleophilic species from acetonitrile that can react with pyrazine derivatives to form nitrile-functionalized products. The reaction conditions such as temperature and time are critical to optimize yield and purity. Typically, the reaction requires heating to promote the interaction between the pyrazine derivative and the activated acetonitrile, followed by cooling and purification steps to isolate the desired this compound compound.

Stille Coupling Using Tributylstannyl Pyrazine Intermediates

A more advanced and high-yield method involves the synthesis of a tributylstannyl pyrazine intermediate via lithiation of a bromopyrazine derivative followed by treatment with tributyltin chloride. This intermediate undergoes palladium-catalyzed Stille coupling with appropriate brominated nitrile precursors to yield substituted pyrazine nitriles, including this compound.

- Lithiation of 2-bromopyrazine at low temperature (-78 °C) with n-butyllithium in ether.

- Quenching with tributyltin chloride to form 2-(tributylstannyl)pyrazine.

- Palladium(0)-catalyzed cross-coupling of the stannyl intermediate with brominated nitrile substrates in refluxing xylene.

- Purification by filtration and solvent removal to isolate the target compound.

This method provides controlled regioselectivity and moderate to good yields (around 30% overall yield from 2-chloropyrazine for related compounds) and is adaptable for substituted pyrazine derivatives.

Halogenation and Functional Group Transformations on Pyrazine Ring

Starting from commercially available pyrazine derivatives such as 5-methylpyrazine-2-carboxylic acid, a sequence of reactions can be employed to introduce the nitrile and methyl substituents:

- Esterification of the carboxylic acid to methyl ester.

- Conversion to amide via reaction with ammonia.

- Hofmann rearrangement to convert the amide to an amine.

- Bromination and diazotization to yield 2-bromo-5-methylpyrazine.

- Subsequent coupling reactions to introduce the nitrile group and assemble the final nitrile-containing pyrazine derivative.

This multistep pathway, although longer, allows for precise substitution patterns on the pyrazine ring and can be tailored to synthesize this compound or its analogs.

Data Table Summarizing Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sodium hydride + Acetonitrile | NaH in dioxane, heating, pyrazine derivative | Moderate | Base-mediated nucleophilic substitution |

| Stille Coupling | 2-Bromopyrazine, n-BuLi, Bu3SnCl, Pd(PPh3)4, reflux | ~30% | High regioselectivity, suitable for substituted derivatives |

| Halogenation + Functional Group Transformations | Esterification, ammonia, Hofmann rearrangement, bromination | ~32% (overall) | Multistep, allows substitution pattern control |

Research Findings and Notes

- The sodium hydride-mediated method is straightforward but requires careful control of reaction conditions to avoid side reactions and optimize yield.

- Stille coupling is a robust and versatile method for preparing substituted pyrazine nitriles, including this compound, and is favored for its ability to tolerate various functional groups and provide moderate to good yields.

- The multistep halogenation and rearrangement route, while more complex, enables the synthesis of specifically substituted pyrazine nitriles and can be adapted for diverse derivatives.

- Purification typically involves solvent extraction, filtration, and chromatographic techniques to isolate the pure nitrile compound.

- Reaction optimization parameters such as temperature, solvent choice, catalyst loading, and reaction time significantly influence the product yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-2-(pyrazin-2-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical transformations, including oxidation, reduction, and substitution reactions.

Table 1: Common Reactions Involving 2-Methyl-2-(pyrazin-2-yl)propanenitrile

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Converts nitrile to carboxylic acid | Carboxylic acids |

| Reduction | Converts nitrile to primary amine | Primary amines |

| Substitution | Nucleophilic substitution on the nitrile | Various substituted derivatives |

Biological Applications

Pharmaceutical Development

Research indicates that this compound has potential applications in drug discovery and development. Its derivatives have been studied for various biological activities, including antimicrobial and anticancer properties. The compound's ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.

Mechanism of Action

The mechanism of action involves its interaction with enzymes and receptors, where the nitrile group can participate in nucleophilic addition reactions. The pyrazine ring can engage in π-π interactions with aromatic systems, influencing biological pathways.

Industrial Applications

Materials Science

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties allow it to be used in developing new catalysts and polymers with specific functionalities.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives of this compound on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that specific concentrations were effective in inhibiting bacterial growth, highlighting its potential as a new antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-(pyrazin-2-yl)propanenitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Properties

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | 2-(3-Chlorophenyl)propanenitrile (15a) | 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile (15d) |

|---|---|---|---|

| Molecular Weight (g/mol) | 147.18 | 165.62 | 229.20 |

| Polarity | High (pyrazine N-atoms) | Moderate (Cl substituent) | Low (CF₃ group) |

| Solubility | Moderate in polar solvents | Low in water; soluble in organics | Poor in water; highly lipophilic |

| Stability | Stable under inert conditions | Sensitive to nucleophiles | High thermal and metabolic stability |

Actividad Biológica

2-Methyl-2-(pyrazin-2-yl)propanenitrile (CAS No. 5106-58-1) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

Molecular Formula : C8H10N2

IUPAC Name : this compound

Smiles Notation : CC(C#N)(C1=CN=CN1)C

The compound features a pyrazine ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The nitrile group contributes to the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate signaling pathways involved in cell proliferation and apoptosis, which are crucial in cancer biology. Preliminary studies suggest that it may inhibit certain kinases or enzymes involved in these processes, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Related Compound A | 25.9 | Staphylococcus aureus |

| Related Compound B | 12.9 | Methicillin-resistant Staphylococcus aureus (MRSA) |

Anticancer Potential

The compound has been investigated for its anticancer properties. In cell line studies, it demonstrated the ability to induce apoptosis in various cancer cell lines through modulation of the apoptotic pathways.

Case Study: In Vitro Anticancer Activity

A study involving breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability, suggesting potential as a therapeutic agent.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise in modulating inflammatory responses. It may influence the NF-κB signaling pathway, which plays a critical role in inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| N-{[4-(trifluoromethyl)phenyl]methyl}prop-2-enamide | Para position CF3 | TBD |

| N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide | Similar aromatic structure | Antimicrobial |

The structural variations among these compounds significantly influence their biological activities. The presence of different functional groups can enhance or diminish their efficacy against specific targets.

Q & A

Q. Optimization Table

| Method | Catalyst/Reagents | Temperature (°C) | Yield (%) | Key Parameters |

|---|---|---|---|---|

| Vapor-phase ammoxidation | V-Mo-Ti oxides | 350–400 | 60–75 | NH3/O2 ratio, catalyst aging |

| Condensation | Chloroacetyl chloride | 25–80 | 45–65 | Solvent, base (e.g., K2CO3) |

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Basic Research Question

- X-ray crystallography : Resolves molecular geometry and hydrogen bonding. For pyrazine derivatives, intermolecular N–H···O interactions and planarity of the pyrazine ring are critical (e.g., bond angles ≈ 120°) .

- NMR spectroscopy :

- IR spectroscopy : A sharp C≡N stretch at 2240–2260 cm⁻¹ confirms nitrile formation .

How can researchers resolve contradictions in reported reaction mechanisms for nitrile group introduction in pyrazine derivatives?

Advanced Research Question

Discrepancies in mechanisms (e.g., radical vs. ionic pathways) can be addressed by:

- Isotopic labeling : Using deuterated reagents (e.g., D₂O) to track hydrogen transfer in ammoxidation .

- Kinetic studies : Comparing activation energies for competing pathways. For example, radical inhibitors (e.g., BHT) can test for radical intermediates.

- Computational modeling : Density Functional Theory (DFT) calculates transition states to identify favored pathways. A study on propionitrile derivatives showed that ionic mechanisms dominate in polar solvents .

What strategies are recommended for improving the stability of this compound during storage and handling?

Advanced Research Question

- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Hygroscopicity can be mitigated using desiccants (e.g., silica gel) .

- Handling : Use anhydrous solvents (e.g., dried THF) during reactions. Stability tests (TGA/DSC) reveal decomposition onset at ~150°C, suggesting low-temperature processing .

What purification methods are suitable for this compound, considering its physicochemical properties?

Basic Research Question

- Crystallization : Use ethanol/water (7:3 v/v) for recrystallization; melting point ranges from 85–90°C .

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent resolves nitrile byproducts (Rf ≈ 0.4) .

How can computational chemistry predict the reactivity of this compound derivatives in medicinal chemistry applications?

Advanced Research Question

- Docking simulations : Pyrazine’s aromatic ring shows strong π-π interactions with enzyme active sites (e.g., cytochrome P450).

- QSAR modeling : Electron-withdrawing nitrile groups enhance binding affinity. A study on methyl propionates demonstrated a correlation between nitrile position and antimicrobial activity (R² = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.